molecular formula C7H13ClOS B14273323 1-Chloro-1-(methanesulfinyl)hex-1-ene CAS No. 161957-13-7

1-Chloro-1-(methanesulfinyl)hex-1-ene

Cat. No.: B14273323
CAS No.: 161957-13-7
M. Wt: 180.70 g/mol
InChI Key: ABROHVDKNSLMND-UHFFFAOYSA-N
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Description

1-Chloro-1-(methanesulfinyl)hex-1-ene is an organic compound characterized by the presence of a chloro group, a methanesulfinyl group, and a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(methanesulfinyl)hex-1-ene typically involves the reaction of hex-1-ene with chlorinating agents and methanesulfinylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and methanesulfinylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(methanesulfinyl)hex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfinyl group to a thiol or sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-1-(methanesulfinyl)hex-1-ene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(methanesulfinyl)hex-1-ene involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the methanesulfinyl group can undergo redox reactions. These interactions can modulate various biochemical pathways and molecular processes.

Comparison with Similar Compounds

  • 1-Chloro-1-(methanesulfinyl)but-1-ene
  • 1-Chloro-1-(methanesulfinyl)pent-1-ene
  • 1-Chloro-1-(methanesulfinyl)hept-1-ene

Comparison: 1-Chloro-1-(methanesulfinyl)hex-1-ene is unique due to its specific chain length and the positioning of its functional groups. Compared to its analogs, it may exhibit different reactivity and properties, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

161957-13-7

Molecular Formula

C7H13ClOS

Molecular Weight

180.70 g/mol

IUPAC Name

1-chloro-1-methylsulfinylhex-1-ene

InChI

InChI=1S/C7H13ClOS/c1-3-4-5-6-7(8)10(2)9/h6H,3-5H2,1-2H3

InChI Key

ABROHVDKNSLMND-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C(S(=O)C)Cl

Origin of Product

United States

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